5-(2-Chlorophenyl)-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(2-Chlorophenyl)-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-chlorobenzaldehyde with 2-fluorobenzylidenehydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Chlorophenyl)-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The chlorophenyl and fluorobenzylidene groups enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chlorophenyl)-4-amino-4H-1,2,4-triazole-3-thiol
- 5-(2-Fluorophenyl)-4-((2-chlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Uniqueness
5-(2-Chlorophenyl)-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both chlorophenyl and fluorobenzylidene groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.
Properties
CAS No. |
478253-85-9 |
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Molecular Formula |
C15H10ClFN4S |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4-[(E)-(2-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10ClFN4S/c16-12-7-3-2-6-11(12)14-19-20-15(22)21(14)18-9-10-5-1-4-8-13(10)17/h1-9H,(H,20,22)/b18-9+ |
InChI Key |
UDTIYEIXMCGNIV-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl)F |
Origin of Product |
United States |
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